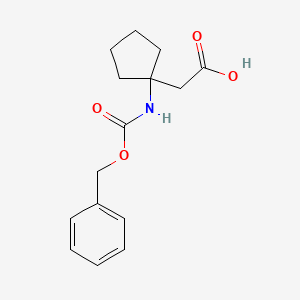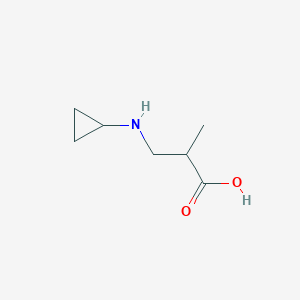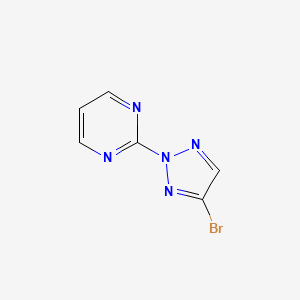
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a triazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is facilitated by copper(I) catalysis, which allows for the formation of the triazole ring from an azide and an alkyne. The bromine substitution can be introduced through nucleophilic substitution reactions using appropriate brominating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole and pyrimidine rings can participate in redox reactions, although specific conditions and reagents would be required.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of coordination complexes and supramolecular assemblies.
Biological Studies: It is studied for its interactions with enzymes and receptors, which can lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects . The compound’s ability to bind to various proteins and enzymes is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as antifungal and antibacterial properties.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 2-chloropyrimidine are structurally related and have applications in medicinal chemistry.
Uniqueness
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is unique due to its combined triazole and pyrimidine rings, which provide a versatile scaffold for further functionalization and derivatization. This dual-ring structure enhances its potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C6H4BrN5 |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
2-(4-bromotriazol-2-yl)pyrimidine |
InChI |
InChI=1S/C6H4BrN5/c7-5-4-10-12(11-5)6-8-2-1-3-9-6/h1-4H |
InChI Key |
CMRBAAIOBMDIAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2N=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
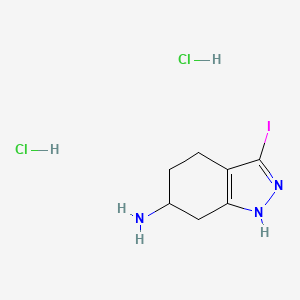
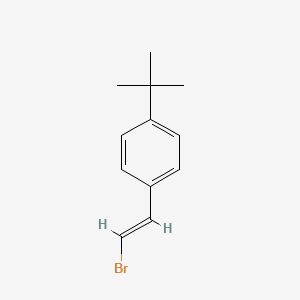
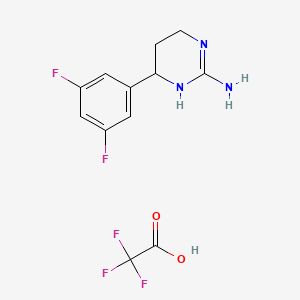
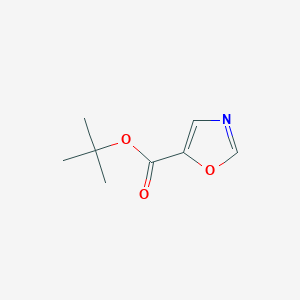

![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
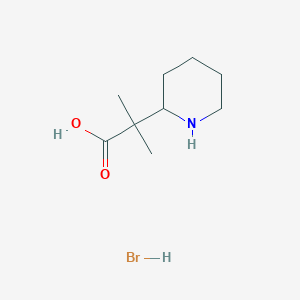

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
